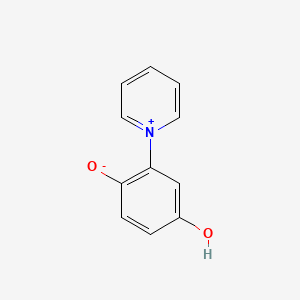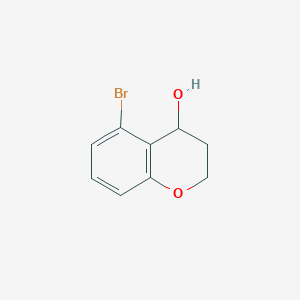
5-Bromochroman-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromochroman-4-ol is a chemical compound that belongs to the class of chromanols, which are derivatives of chromanone. This compound is characterized by the presence of a bromine atom at the fifth position and a hydroxyl group at the fourth position of the chroman ring. Chromanols are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromochroman-4-ol can be achieved through various methods. One common approach involves the photoredox-catalyzed ketyl-olefin coupling reaction. This method utilizes visible light to catalyze the cyclization of aldehydes and olefins, resulting in the formation of chromanol derivatives . The reaction conditions typically involve the use of trialkylamines as electron donors and proton donors to activate the substrate via proton-coupled electron transfer.
Another method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . This reaction is carried out by heating the reaction mixture in a water bath at 75–80°C for 1–1.5 hours.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromochroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of chroman-4-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 5-Bromochroman-4-one.
Reduction: Formation of chroman-4-ol.
Substitution: Formation of various substituted chromanols depending on the reagent used.
Aplicaciones Científicas De Investigación
5-Bromochroman-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Bromochroman-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the fourth position can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets. These interactions can lead to the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: Lacks the bromine atom and hydroxyl group, resulting in different biological activities.
Chroman-4-ol: Lacks the bromine atom, leading to differences in reactivity and biological effects.
5-Bromochroman: Lacks the hydroxyl group, affecting its chemical properties and interactions.
Uniqueness
5-Bromochroman-4-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and scientific research .
Propiedades
Fórmula molecular |
C9H9BrO2 |
|---|---|
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
5-bromo-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H9BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,7,11H,4-5H2 |
Clave InChI |
SZDFVMPVVOFNAD-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1O)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


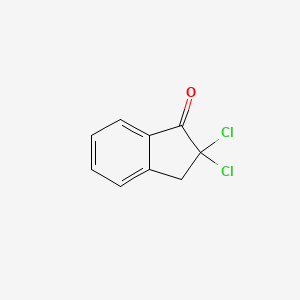
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)

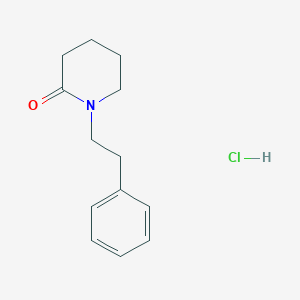

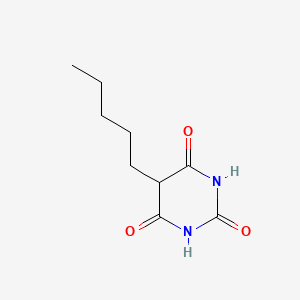
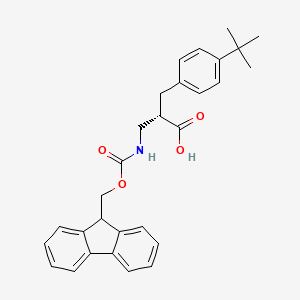
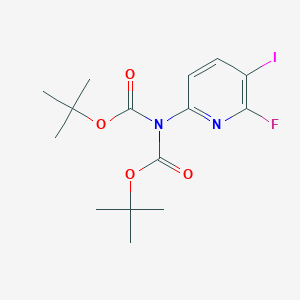
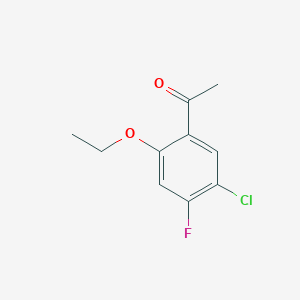
![[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene](/img/structure/B13987120.png)

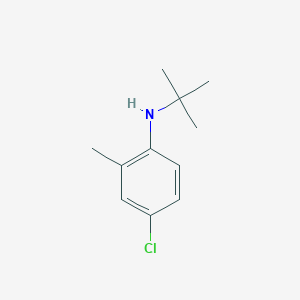
![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)
